molecular formula C17H11F3N2O5S B2919409 2-((2,5-Dioxo-1-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-yl)thio)nicotinic acid CAS No. 280133-24-6

2-((2,5-Dioxo-1-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2919409
CAS No.: 280133-24-6
M. Wt: 412.34
InChI Key: JGZKUTSKWGUGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,5-Dioxo-1-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-yl)thio)nicotinic acid is a synthetic small molecule supplied for research purposes. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the field of nuclear receptor modulation. The compound features a pyrrolidinedione (succinimide) core, a structure known to be a key pharmacophore in various bioactive molecules . This core is substituted with a 4-(trifluoromethoxy)phenyl group and a thioether linkage to a nicotinic acid moiety. Compounds with similar 2,5-dioxopyrrolidine scaffolds have demonstrated a range of biological activities in research settings, including anthelmintic and antimicrobial properties, highlighting the versatility of this chemical class . A primary research application for this class of compounds is as modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt) . RORγt is a critical nuclear receptor and master regulator of immune cell function, specifically in the differentiation and proliferation of Th17 cells. It is a compelling drug target for the treatment of various autoimmune and inflammatory diseases, such as psoriasis, multiple sclerosis, and rheumatoid arthritis, as well as certain resistant cancer types . Modulators of RORγt can act as inverse agonists, inducing structural instability in the receptor's conformation through steric clashes, thereby disrupting its activity and potentially mitigating disease pathways . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O5S/c18-17(19,20)27-10-5-3-9(4-6-10)22-13(23)8-12(15(22)24)28-14-11(16(25)26)2-1-7-21-14/h1-7,12H,8H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZKUTSKWGUGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,5-dioxo-1-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-yl)thio)nicotinic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be broken down into several functional groups:

  • Dioxo group : Contributes to the reactivity and potential biological interactions.
  • Pyrrolidine ring : Often associated with various pharmacological properties.
  • Trifluoromethoxy substituent : Enhances lipophilicity and can modulate biological activity.
  • Nicotinic acid moiety : Known for its role in various biological pathways, particularly in neuropharmacology.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzyme Activity : Preliminary studies suggest it may inhibit certain enzymes related to cancer progression, such as epidermal growth factor receptors (EGFR) .
  • Neuroprotective Effects : The nicotinic acid component is known to interact with nicotinic acetylcholine receptors, potentially offering neuroprotective benefits .
  • Antioxidant Properties : The dioxo group may contribute to antioxidant activity, reducing oxidative stress in cells .

Biological Activity Overview

Activity TypeDescriptionReference
Antitumor Activity May inhibit EGFR signaling pathways, contributing to reduced tumor growth.
Neuroprotective Effects Interaction with nicotinic receptors suggests potential in treating neurodegenerative diseases.
Antioxidant Activity Exhibits properties that may help mitigate oxidative damage in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • EGFR Inhibition Study :
    • A study highlighted the ability of similar compounds to induce ubiquitination of EGFR, leading to decreased signaling and proliferation in cancer cells. This suggests that this compound may have similar effects, warranting further investigation .
  • Neuroprotective Study :
    • In vitro studies demonstrated that derivatives of nicotinic acid can protect neuronal cells from apoptosis induced by oxidative stress. The compound's structure suggests a potential for similar protective effects against neurotoxicity .
  • Mechanistic Insights :
    • Molecular docking studies indicate that the trifluoromethoxy group enhances binding affinity to target proteins involved in cancer and neurodegeneration pathways, suggesting a multi-target mechanism of action .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with three key analogs (Table 1):

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent on Phenyl Carboxylic Acid Type Molecular Formula* Key Features
2-((2,5-Dioxo-1-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-yl)thio)nicotinic acid -OCF₃ Nicotinic (pyridine) C₁₈H₁₂F₃N₂O₅S Pyridine ring enhances hydrogen bonding; -OCF₃ increases lipophilicity.
2-((2,5-Dioxo-1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic acid -CF₃ Benzoic (benzene) C₁₉H₁₃F₃N₂O₄S -CF₃ is less bulky than -OCF₃; benzoic acid lacks pyridine’s basic nitrogen.
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid N/A Propanoic C₇H₉NO₄ Aliphatic chain instead of thio-aromatic linkage; simpler structure.

*Molecular formulas estimated based on structural analysis.

Pharmacological and Physicochemical Properties

Substituent Effects: -OCF₃ vs. However, -CF₃ (in the benzoic acid analog) may confer higher metabolic stability due to reduced steric hindrance . Nicotinic vs. Benzoic Acid: The pyridine nitrogen in nicotinic acid enables hydrogen bonding and π-π stacking with biological targets (e.g., enzymes with aromatic residues), whereas benzoic acid lacks this feature. This difference could enhance the target compound’s potency in specific enzymatic assays .

Safety and Handling: The pyrrolidinone core in all analogs is associated with irritant properties (skin, eyes, respiratory system) . However, the trifluoromethoxy group’s increased lipophilicity might enhance dermal absorption, necessitating stricter handling protocols compared to the -CF₃ analog.

Synthetic Considerations: The thioether linkage in the target compound and its benzoic analog requires controlled reaction conditions to avoid oxidation to sulfone derivatives.

Hypothetical Pharmacokinetic Profiles
Parameter Target Compound Benzoic Acid Analog Propanoic Acid Analog
LogP (lipophilicity) ~3.5 (estimated due to -OCF₃) ~3.1 (less polarizable -CF₃) ~0.8 (aliphatic chain reduces LogP)
Solubility Low in water (nicotinic acid enhances H-bonding) Moderate (benzoic acid’s poor solubility) High (propanoic acid’s hydrophilicity)
Metabolic Stability Moderate (thioether susceptible to oxidation) High (-CF₃ resists enzymatic cleavage) Low (aliphatic chain prone to hydrolysis)
Research Implications
  • The target compound’s nicotinic acid moiety and -OCF₃ group position it as a candidate for neurodegenerative or inflammatory diseases, where pyridine-based inhibitors (e.g., PARP or COX-2) are prevalent.
  • Comparative dose-effect studies using methods like Litchfield-Wilcoxon analysis (e.g., estimating ED₅₀ and slope parameters) could clarify potency differences between analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.